molecular formula C20H21FN2O3 B247648 1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Katalognummer: B247648
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: ACQFAZAVUBNVPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as piperazine derivative and has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its interaction with specific target molecules in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has several advantages for lab experiments, including its high purity and stability, reproducibility of synthesis, and ease of handling. However, the limitations of this compound include its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine. These include further studies on its mechanism of action, potential applications in drug discovery and development, and optimization of synthesis methods to improve yield and purity. Additionally, this compound could be studied for its potential use in medical imaging and as a diagnostic tool for various diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer treatment, inflammation, and neurological disorders, make it a valuable tool for drug discovery and development. Further research is needed to fully understand its mechanism of action and optimize its synthesis methods.

Synthesemethoden

The synthesis of 1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 4-Fluorobenzoyl chloride with 4-Methylphenoxyacetic acid and piperazine in the presence of a suitable solvent and base. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool in medical imaging.

Eigenschaften

Molekularformel

C20H21FN2O3

Molekulargewicht

356.4 g/mol

IUPAC-Name

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21FN2O3/c1-15-2-8-18(9-3-15)26-14-19(24)22-10-12-23(13-11-22)20(25)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3

InChI-Schlüssel

ACQFAZAVUBNVPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.